Cas no 1388063-12-4 (7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid)

7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1388063-12-4
- 7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
- EN300-2803568
-
- MDL: MFCD22562170
- インチ: 1S/C8H5FN2O3/c9-4-1-3(7(12)13)2-5-6(4)11-8(14)10-5/h1-2H,(H,12,13)(H2,10,11,14)
- InChIKey: BDNFQKWMDAKXFF-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(C(=O)O)=CC2=C1NC(N2)=O
計算された属性
- せいみつぶんしりょう: 196.02842019g/mol
- どういたいしつりょう: 196.02842019g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 78.4Ų
7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2803568-1.0g |
7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid |
1388063-12-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
1PlusChem | 1P0292TL-250mg |
7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylicacid |
1388063-12-4 | 95% | 250mg |
$664.00 | 2024-06-21 | |
Aaron | AR02931X-1g |
7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylicacid |
1388063-12-4 | 95% | 1g |
$1381.00 | 2025-02-17 | |
Aaron | AR02931X-10g |
7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylicacid |
1388063-12-4 | 95% | 10g |
$5850.00 | 2023-12-16 | |
1PlusChem | 1P0292TL-2.5g |
7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylicacid |
1388063-12-4 | 95% | 2.5g |
$2449.00 | 2024-06-21 | |
Enamine | EN300-2803568-0.05g |
7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid |
1388063-12-4 | 95% | 0.05g |
$229.0 | 2023-09-09 | |
Enamine | EN300-2803568-1g |
7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid |
1388063-12-4 | 95% | 1g |
$986.0 | 2023-09-09 | |
Enamine | EN300-2803568-2.5g |
7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid |
1388063-12-4 | 95% | 2.5g |
$1931.0 | 2023-09-09 | |
Enamine | EN300-2803568-10g |
7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid |
1388063-12-4 | 95% | 10g |
$4236.0 | 2023-09-09 | |
1PlusChem | 1P0292TL-500mg |
7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylicacid |
1388063-12-4 | 95% | 500mg |
$1012.00 | 2024-06-21 |
7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid 関連文献
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acidに関する追加情報
Introduction to 7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid (CAS No. 1388063-12-4)
7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique fluoro-substituted benzodiazole core. This molecule, identified by the chemical identifier CAS No. 1388063-12-4, has garnered considerable attention due to its structural and functional properties that make it a promising candidate for various therapeutic applications.
The fluoro-substituent at the 7-position of the benzodiazole ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the compound. Fluorine atoms are well-known for their ability to enhance metabolic stability, improve binding affinity, and influence drug distribution. In the context of 7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, this fluorine atom contributes to its potential as a lead compound in the development of novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The benzodiazole scaffold is particularly noteworthy due to its wide range of biological activities, including anxiolytic, sedative, and anticonvulsant effects. The modification of this scaffold with functional groups such as carboxylic acids has further expanded its therapeutic potential.
The carboxylic acid group at the 5-position of the benzodiazole ring in 7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid provides a site for further derivatization, enabling the synthesis of more complex molecules with tailored biological activities. This feature makes it an attractive intermediate for pharmaceutical research and development.
In recent years, there has been growing interest in exploring the pharmacological properties of fluorinated benzodiazolones. Studies have demonstrated that compounds containing this motif exhibit enhanced bioavailability and prolonged half-life compared to their non-fluorinated counterparts. This has spurred further investigation into their potential therapeutic applications.
One of the most compelling aspects of 7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is its potential in the treatment of neurological disorders. Research has shown that fluorinated benzodiazolones can interact with specific neurotransmitter receptors, leading to modulatory effects on neuronal activity. These findings suggest that this compound may be useful in developing treatments for conditions such as epilepsy, anxiety disorders, and sleep disorders.
The synthesis of 7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluorine atom at the 7-position is a critical step that necessitates specialized synthetic methodologies to ensure high yield and purity. Advances in fluorination techniques have made it possible to incorporate fluorine atoms into complex molecular frameworks with greater efficiency and precision.
The structural integrity and chemical stability of 7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid are essential for its pharmaceutical applications. The presence of both a carboxylic acid group and a fluoro-substituent imparts unique physicochemical properties that influence solubility, permeability, and metabolic stability. These properties are critical factors in determining the compound's suitability for drug development.
In conclusion,7-fluoro-octahydrobenzodiazolone (CAS No. 1388063124) represents a significant advancement in pharmaceutical chemistry due to its structural features and potential therapeutic applications. The combination of a fluoro-substituted benzodiazole core with a carboxylic acid group makes it a versatile intermediate for developing novel therapeutic agents. Ongoing research continues to uncover new insights into its pharmacological properties and mechanisms of action, further solidifying its position as a promising candidate in drug discovery efforts.
1388063-12-4 (7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid) 関連製品
- 2361836-77-1(N-(2-cyanoethyl)-N-(2,2-dimethylpropyl)-4-(prop-2-enamido)benzamide)
- 139183-87-2(Methyl 6-(aminomethyl)nicotinate)
- 2228514-11-0(2-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylethan-1-amine)
- 1311313-64-0(2-(2-methoxyethyl)aminoacetic acid hydrochloride)
- 2413904-39-7(tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate)
- 99172-75-5(4-Ethoxy-2,5-dimethylphenol)
- 2034519-56-5(methyl 4-{1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-ylcarbamoyl}benzoate)
- 2229105-56-8(5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2270911-67-4(3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl-)
- 1806896-35-4(2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide)




